Cas no 68239-23-6 (4-Chloronitrobenzene-d4)

4-Chloronitrobenzene-d4 化学的及び物理的性質
名前と識別子
-
- 1-chloro-4-nitro(2H4)benzene
- 4-Chloronitrobenzene-d4
- 1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene
- DTXSID301297209
- 68239-23-6
- EINECS 269-435-3
- Benzene-1,2,4,5-d4, 3-chloro-6-nitro-
- D98159
- 4-Chloro-2,3,5,6-tetradeutero-1-nitrobenzene
- 1-chloro-4-nitro(?H?)benzene
- 3-Chloro-6-nitrobenzene-1,2,4,5-d4
- SCHEMBL17770360
-
- MDL: MFCD01861580
- インチ: InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
- InChIKey: CZGCEKJOLUNIFY-RHQRLBAQSA-N
- ほほえんだ: C1=CC(=CC=C1[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 161.0181630g/mol
- どういたいしつりょう: 161.0181630g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 45.8Ų
4-Chloronitrobenzene-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259984-1g |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 98%D | 1g |
$1490 | 2024-06-06 | |
AstaTech | D98159-0.25/G |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 95% | 0.25g |
$433 | 2023-09-19 | |
eNovation Chemicals LLC | Y1259984-5g |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 98%D | 5g |
$3140 | 2024-06-06 | |
A2B Chem LLC | AH14757-5g |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 98%D | 5g |
$2363.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720093-5g |
NSC 9792-d4 |
68239-23-6 | 98% | 5g |
¥55440.00 | 2024-05-04 | |
A2B Chem LLC | AH14757-1g |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 98 | 1g |
$733.00 | 2024-04-19 | |
A2B Chem LLC | AH14757-500mg |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 98 | 500mg |
$498.00 | 2024-04-19 | |
TRC | C373912-100mg |
4-Chloronitrobenzene-d4 |
68239-23-6 | 100mg |
$ 176.00 | 2023-09-08 | ||
AstaTech | D98159-0.1/G |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 95% | 0.1g |
$316 | 2023-09-19 | |
AstaTech | D98159-1/G |
4-CHLORONITROBENZENE-D4 |
68239-23-6 | 95% | 1g |
$681 | 2023-09-19 |
4-Chloronitrobenzene-d4 関連文献
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-
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-
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-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Chloronitrobenzene-d4に関する追加情報
Comprehensive Analysis of 4-Chloronitrobenzene-d4 (CAS No. 68239-23-6): Properties, Applications, and Industry Insights
4-Chloronitrobenzene-d4, a deuterated analog of 4-chloronitrobenzene, is a specialized chemical compound with the CAS registry number 68239-23-6. This stable isotope-labeled compound has gained significant attention in analytical chemistry, pharmaceutical research, and environmental studies due to its unique molecular structure and isotopic purity. The deuterium substitution at four positions enhances its utility as an internal standard in mass spectrometry, addressing critical challenges in quantitative analysis.
The growing demand for deuterated compounds like 4-Chloronitrobenzene-d4 reflects broader trends in scientific research. With increasing focus on precision medicine and environmental trace analysis, researchers frequently search for "high-purity deuterated standards" or "isotope-labeled internal standards for LC-MS." This compound's ability to improve analytical accuracy positions it as a valuable tool for laboratories implementing Good Laboratory Practices (GLP) and ISO 17025 standards.
From a structural perspective, 4-Chloronitrobenzene-d4 maintains the core characteristics of its non-deuterated counterpart while offering distinct advantages for spectroscopic applications. The deuterium atoms create predictable mass shifts in fragmentation patterns, making it indispensable for deuterium labeling studies and metabolic pathway tracing. Recent publications highlight its use in investigating xenobiotic metabolism and pollutant degradation mechanisms, particularly in studies involving advanced oxidation processes.
The synthesis of CAS No. 68239-23-6 requires specialized expertise in isotope chemistry, with manufacturers optimizing routes to achieve >98% deuterium incorporation. Quality control measures typically involve NMR spectroscopy and high-resolution mass spectrometry to verify isotopic enrichment. These rigorous protocols respond to the market's need for "certified reference materials" and "traceable analytical standards," as evidenced by search trends in scientific procurement platforms.
In pharmaceutical applications, 4-Chloronitrobenzene-d4 serves as a critical tool for drug metabolite identification and pharmacokinetic studies. The compound's stability under physiological conditions makes it ideal for investigating CYP450 enzyme kinetics, a hot topic in personalized medicine research. Its use in bioanalytical method development aligns with regulatory requirements for FDA submissions and ICH guidelines on method validation.
Environmental scientists employ 4-Chloronitrobenzene-d4 to study the fate of nitroaromatic compounds in ecosystems. With rising concerns about emerging contaminants, researchers utilize this deuterated standard to develop sensitive methods for detecting parent compounds and transformation products in complex matrices. This application addresses frequently searched terms like "water contaminant analysis" and "soil pollutant tracing techniques."
The handling and storage of 68239-23-6 require standard laboratory precautions for organic compounds. Suppliers typically provide technical data sheets with detailed information on chemical stability, solubility profiles, and recommended storage conditions (-20°C under inert atmosphere). These specifications cater to researchers searching for "stable isotope handling protocols" or "deuterated compound storage guidelines."
Market analysis indicates steady growth in the deuterated chemicals sector, driven by advancements in analytical instrumentation and increased R&D spending. 4-Chloronitrobenzene-d4 represents a niche but essential segment, with manufacturers focusing on scalability to meet demand from contract research organizations and academic institutions. Industry reports correlate this trend with searches for "custom isotope synthesis" and "labeled compound suppliers."
Future applications of 4-Chloronitrobenzene-d4 may expand into materials science, particularly in studying molecular interactions at interfaces. Its well-defined vibrational spectrum makes it potentially useful for surface-enhanced Raman spectroscopy (SERS) studies, a technique gaining popularity in nanomaterial characterization. This aligns with emerging search trends around "isotope effects in spectroscopy" and "deuterium probes for surface science."
For researchers specifying CAS 68239-23-6 in their experiments, proper documentation of isotopic purity and batch-specific certificates of analysis is crucial. This practice supports data reproducibility initiatives and responds to the scientific community's emphasis on research transparency—topics frequently discussed in relation to open science movements and FAIR data principles.
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